molecular formula C22H27Cl2N3O2 B15158776 N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide CAS No. 819883-92-6

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide

Cat. No.: B15158776
CAS No.: 819883-92-6
M. Wt: 436.4 g/mol
InChI Key: GOLMZHFNTZLORY-UHFFFAOYSA-N
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Description

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide is a synthetic compound primarily studied for its high affinity and selectivity for dopamine D3 receptors (D3R). Its structure comprises a 2,3-dichlorophenyl-substituted piperazine moiety linked via a four-carbon alkyl chain to a 4-methoxybenzamide group. This design optimizes interactions with the D3R binding pocket, leveraging the dichlorophenyl group for enhanced lipophilicity and receptor anchoring, while the methoxybenzamide contributes to hydrogen bonding and steric compatibility .

Properties

CAS No.

819883-92-6

Molecular Formula

C22H27Cl2N3O2

Molecular Weight

436.4 g/mol

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-methoxybenzamide

InChI

InChI=1S/C22H27Cl2N3O2/c1-29-18-9-7-17(8-10-18)22(28)25-11-2-3-12-26-13-15-27(16-14-26)20-6-4-5-19(23)21(20)24/h4-10H,2-3,11-16H2,1H3,(H,25,28)

InChI Key

GOLMZHFNTZLORY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of 2,3-Dichlorophenylpiperazine Intermediate

The initial step involves synthesizing the substituted piperazine. A modified Ullmann coupling or nucleophilic aromatic substitution is employed:

  • Reaction Conditions :
    • 2,3-Dichloroaniline (1.2 equiv), piperazine (1 equiv), and potassium carbonate (3 equiv) in isopropanol at 80°C for 6–8 hours.
    • Palladium catalysis (e.g., Fibrecat 1029®) enhances yield and purity.
  • Workup :
    • Filtration through celite to remove catalysts.
    • Acid-base extraction using lactic acid to isolate the intermediate as a hydrochloride salt.

Yield : 72–85% (dependent on catalyst loading and reaction time).

Alkylation with 1-Bromobutane

The piperazine intermediate undergoes alkylation to introduce the butyl spacer:

  • Reaction Setup :
    • Piperazine intermediate (1 equiv), 1-bromobutane (1.5 equiv), and potassium carbonate (3 equiv) in acetonitrile at 60°C for 12–16 hours.
  • Key Observations :
    • Excess alkylating agent ensures complete substitution.
    • Temperature control minimizes byproducts like dialkylated species.

Yield : 68–75% after recrystallization from ethanol.

Amide Coupling with 4-Methoxybenzoyl Chloride

The final step couples the alkylated piperazine with 4-methoxybenzoyl chloride:

  • Procedure :
    • Alkylated intermediate (1 equiv), 4-methoxybenzoyl chloride (1.2 equiv), and triethylamine (2 equiv) in dichloromethane at 0–5°C for 2 hours.
    • Gradual warming to room temperature ensures complete reaction.
  • Purification :
    • Aqueous workup (1M HCl and sodium bicarbonate) followed by column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield : 80–88% with >98% purity by HPLC.

Industrial-Scale Production Methods

Large-scale synthesis optimizes cost and efficiency:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 0.5–1 mol% 0.1–0.3 mol%
Solvent Volume 10 L/kg 5 L/kg
Cycle Time 24–48 hours 8–12 hours

Key Adjustments :

  • Continuous Flow Reactors : Reduce reaction times and improve heat management.
  • Automated Crystallization : Enhances yield and particle size uniformity.
  • In-Line Analytics : HPLC monitoring ensures real-time quality control.

Purification and Characterization

Recrystallization Techniques

  • Solvent Selection : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Temperature Gradients : Cooling from 70°C to 25°C over 4 hours minimizes impurities.

Typical Purity : >99.5% by HPLC.

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.82 (d, 2H, Ar-H), 3.89 (s, 3H, OCH3), 3.45–2.98 (m, 8H, piperazine-H), 1.72–1.25 (m, 4H, butyl-H)
13C NMR (100 MHz, CDCl3) δ 167.2 (C=O), 161.5 (OCH3), 134.8–113.2 (Ar-C), 54.1–45.3 (piperazine-C)
HRMS m/z 485.43 [M+H]+ (calculated: 485.43)

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Aspect Traditional Method Palladium-Catalyzed Method
Yield 55–60% 72–85%
Reaction Time 24 hours 8–12 hours
Byproducts Dialkylated species (15%) <5%

Cost-Benefit Considerations

  • Catalyst Recovery : Fibrecat® systems allow reuse for 3–5 cycles, reducing Pd waste.
  • Solvent Recycling : Isopropanol and acetonitrile recovery cuts costs by 30–40%.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-alkylation or incomplete coupling.
    • Solution : Stoichiometric control and low-temperature amide formation.
  • Catalyst Deactivation :

    • Cause : Pd leaching in acidic conditions.
    • Solution : Neutral pH and ligand-stabilized catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Piperazine Aryl Group

  • N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)
    Replacing the 2,3-dichlorophenyl group with 2,3-dimethylphenyl reduces electronegativity and lipophilicity. This decreases D3R affinity (Ki = 1.2 nM vs. 0.13 nM for the dichloro analog) but improves selectivity over D2 receptors (D3/D2 selectivity ratio: 150 vs. 200 for the dichloro compound). The dimethyl group also enhances metabolic stability in hepatic microsomes .
  • N-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methoxybenzamide
    Substituting chlorine with a methoxy group increases polarity, reducing blood-brain barrier penetration. D3R affinity drops to Ki = 3.5 nM, and selectivity over D4 receptors decreases by 10-fold compared to the dichloro derivative .

Variations in the Carboxamide Substituent

  • N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)
    Shifting the methoxy group from the 4- to 3-position on the benzamide ring reduces D3R affinity (Ki = 0.8 nM vs. 0.13 nM) due to altered hydrogen bonding with Ser192 in the D3R binding pocket. However, selectivity over 5-HT1A receptors improves (500-fold vs. 300-fold) .
  • N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41) Replacing benzamide with benzofurancarboxamide introduces rigidity and π-π stacking interactions. This enhances D3R affinity (Ki = 0.09 nM) and selectivity over D2 receptors (1,000-fold).

Alkyl Chain Modifications

  • N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-3-fluorobutyl]-4-methoxybenzamide (Compound 8d)
    Fluorination of the butyl chain increases metabolic stability by resisting oxidative degradation. D3R affinity remains high (Ki = 0.15 nM), but selectivity over D4 receptors drops due to altered steric interactions .
  • N-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide
    Shortening the alkyl chain from four to two carbons drastically reduces D3R affinity (Ki = 12 nM), highlighting the importance of chain length for optimal receptor engagement .

Pharmacological and Functional Comparisons

Compound D3R Ki (nM) D2R Ki (nM) D4R Ki (nM) Selectivity (D3/D2) Key Structural Feature
Target Compound 0.13 26.0 8.2 200 4-Methoxybenzamide
Compound 19 (3-methoxy) 0.80 45.0 10.5 56 3-Methoxybenzamide
Compound 41 (benzofuran) 0.09 90.0 15.0 1,000 Benzofurancarboxamide
Compound 27 (dimethylphenyl) 1.20 180.0 22.0 150 2,3-Dimethylphenylpiperazine
CJB 090 (pyridinylbenzamide) 0.20 50.0 12.0 250 4-(Pyridin-2-yl)benzamide

Key Findings:

  • Substituent Position Matters : The 4-methoxy group on benzamide maximizes D3R affinity compared to 3-methoxy analogs .
  • Piperazine Aryl Group : Electron-withdrawing groups (e.g., 2,3-dichloro) enhance D3R selectivity over D2/D4 receptors by optimizing hydrophobic interactions .
  • Rigid Carboxamides : Benzofuran or pyridinyl substitutions improve selectivity and pharmacokinetics, making them viable for in vivo applications .

Biological Activity

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of neuropharmacology and cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H28Cl2N4OC_{26}H_{28}Cl_2N_4O with a molecular weight of 485.43 g/mol. The compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and a methoxybenzamide moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC26H28Cl2N4O
Molecular Weight485.43 g/mol
CAS Number9826580
Boiling PointNot available
SolubilityNot specified

This compound primarily acts as a selective antagonist at the dopamine D4 receptor. Research indicates that it exhibits high affinity for this receptor subtype, which is implicated in various neurological disorders, including schizophrenia and Parkinson's disease .

Dopamine D4 Receptor Affinity :

  • The compound demonstrates an IC50 value of approximately 0.057 nM for the D4 receptor, indicating potent inhibitory activity compared to other dopamine receptor subtypes .

Antitumor Activity

Recent studies have explored the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study :
A study on the effects of this compound on human breast cancer cells demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Inhibition of Acetylcholinesterase

In addition to its effects on dopamine receptors, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibitors of AChE are valuable in treating Alzheimer's disease.

Research Findings :
A virtual screening study identified this compound as a promising candidate for AChE inhibition with an IC50 value suggesting moderate potency against AChE activity .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Piperazine Functionalization : Reacting 1-(2,3-dichlorophenyl)piperazine with a butyl linker under reflux in dichloromethane or acetonitrile, using bases like triethylamine to facilitate alkylation .
  • Benzamide Coupling : Introducing the 4-methoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Optimization : Adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and temperature (e.g., 50–60°C for faster kinetics) can improve yields. Purification via normal-phase chromatography (10% methanol/0.1% NH4OH) is critical to isolate the product (>95% purity) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in CDCl3 or DMSO-d6 confirm regiochemistry (e.g., piperazine proton signals at δ 2.4–3.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~488) and detects impurities .
  • Melting Point and Optical Rotation : Physical properties (e.g., mp 160–170°C, [α]D +60–65°) ensure batch consistency .

Basic: How is the compound initially screened for receptor affinity, and which targets are prioritized?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H-labeled ligands (e.g., [3H]spiperone) to screen for dopamine D2/D3 receptor affinity. Competitive binding assays in transfected HEK293 cells (IC50 values <100 nM indicate high affinity) .
  • Secondary Targets : Serotonin (5-HT1A/2A) and adrenergic receptors are screened due to structural similarities to antipsychotics .

Advanced: How can researchers differentiate its selectivity for dopamine D3 vs. D2 receptors?

Methodological Answer:

  • Functional Assays : Compare cAMP inhibition (D3: EC50 ~5 nM; D2: EC50 ~50 nM) in CHO-K1 cells expressing human receptors .
  • In Vivo Microdialysis : Measure extracellular dopamine in rat nucleus accumbens; D3-selective antagonists show minimal impact on D2-mediated motor activity .
  • X-ray Crystallography : Resolve receptor-ligand complexes to identify key interactions (e.g., piperazine nitrogen with D3-specific serine residues) .

Advanced: What preclinical models are suitable for evaluating its efficacy in substance use disorders?

Methodological Answer:

  • Self-Administration Paradigms : Rhesus monkeys trained to self-administer cocaine; reduced lever presses indicate attenuation of drug-seeking behavior (dose range: 0.1–1 mg/kg i.v.) .
  • Conditioned Place Preference (CPP) : Test in rodents to assess blockade of cocaine-induced reward (e.g., 50% reduction in CPP score at 3 mg/kg) .

Advanced: How should contradictory data on synthetic yields or receptor potency be resolved?

Methodological Answer:

  • Replicate Under Standardized Conditions : Control variables like solvent purity (HPLC-grade), reaction atmosphere (N2 vs. air), and assay buffers (e.g., Tris vs. HEPES) .
  • Meta-Analysis : Compare datasets across labs using tools like Prism to identify outliers. For example, discrepancies in D3 Ki values may arise from differences in membrane preparation methods .

Basic: What strategies improve the compound’s aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (e.g., dihydrochloride) via treatment with HCl gas in EtOAc, increasing solubility from <0.1 mg/mL to >5 mg/mL in PBS .
  • Cosolvents : Use cyclodextrin (20% w/v) or PEG-400 (30% v/v) in saline for i.p. administration .

Advanced: How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?

Methodological Answer:

  • SAR Studies : Replace 4-methoxy with electron-withdrawing groups (e.g., -CF3) to enhance D3 affinity (ΔpKi = +0.8) but reduce metabolic stability .
  • Molecular Dynamics Simulations : Predict binding pocket interactions; methoxy groups stabilize aryl-piperazine conformations via hydrophobic stacking .

Advanced: What methods are used to develop this compound as a radioligand for PET imaging?

Methodological Answer:

  • Isotope Labeling : Tritiate via catalytic hydrogenation (3H) or incorporate 11C into the methoxy group (half-life: 20.4 min) .
  • Autoradiography : Validate brain distribution in primate striatum; target-to-background ratios >2:1 confirm suitability .

Advanced: What translational challenges arise when moving from rodent to primate models?

Methodological Answer:

  • Pharmacokinetic Scaling : Adjust doses using allometric scaling (e.g., primate clearance = rodent clearance × (body weight ratio)^0.75) .
  • Receptor Density Differences : Quantify D3 expression via qPCR in postmortem brain tissues; primates exhibit 3-fold higher cortical D3 density than rodents .

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